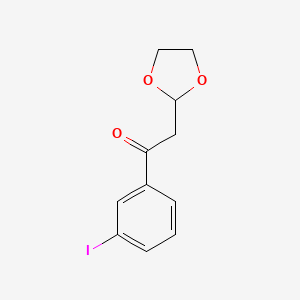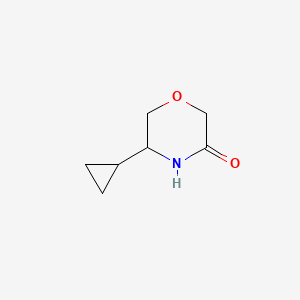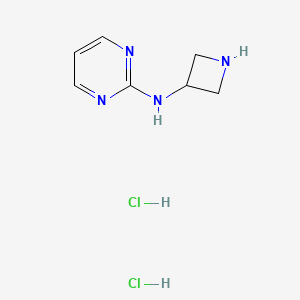
5-(Trifluoromethyl)pyridazin-3-amine
Descripción general
Descripción
5-(Trifluoromethyl)pyridazin-3-amine is an organic compound with potential applications in various fields of scientific research and industry. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)pyridazin-3-amine is C5H4F3N3 . This compound has a molecular weight of 163.1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)pyridazin-3-amine include a molecular weight of 163.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
-
Pharmaceutical and Veterinary Industries
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The methods of application can vary widely depending on the specific drug or veterinary product. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
-
Chemical Intermediate
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The production data estimated from the i-map Sigma database indicates that 2,3,5-DCTF is in high demand .
-
Pharmacophore in Drug Design
- Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It has been used in drug design for a variety of conditions, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic conditions .
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
-
Antidepressant and Antipsychotic Drugs
- Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs.
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
-
Antihistamine, Anti-fungal, Anticancer, Antioxidant, and Anti-inflammatory Drugs
- Summary of Application : This compound is also found in antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
- Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
- Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
Safety And Hazards
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHGKWPZNCTIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


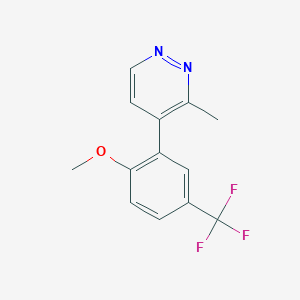

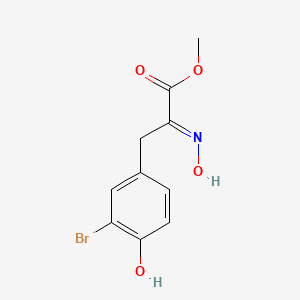
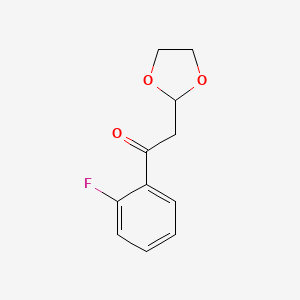


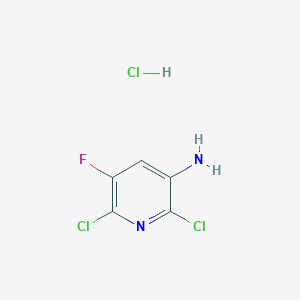
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
